Cas no 922734-42-7 (Ethanone, 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]-)
922734-42-7 structure
Product Name:Ethanone, 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]-
CAS-nummer:922734-42-7
MF:C9H5Br2F3O
MW:345.938611745834
CID:739265
PubChem ID:71446158
Update Time:2025-04-19
Ethanone, 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]-
- 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone
- FKHFSEBNKYPYFQ-UHFFFAOYSA-N
- 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone
- 2,2-Dibromo-3 inverted exclamation mark -(trifluoromethyl)acetophenone
- SCHEMBL3361277
- SY299124
- 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
- MFCD29066192
- DTXSID10854657
- 922734-42-7
-
- Inchi: 1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H
- InChI-sleutel: FKHFSEBNKYPYFQ-UHFFFAOYSA-N
- LACHT: BrC(C(C1C=CC=C(C(F)(F)F)C=1)=O)Br
Berekende eigenschappen
- Exacte massa: 345.86388g/mol
- Monoisotopische massa: 343.86592g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 240
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 17.1Ų
Ethanone, 2,2-dibromo-1-[3-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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